

Benchmarking the Efficiency of 2-Substituted Pent-4-enoic Acid Synthesis

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Compound of Interest

Compound Name: 2-Methoxypent-4-enoic acid

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In the landscape of synthetic chemistry, the efficient construction of functionalized building blocks is paramount for the successful development of complex molecules, including active pharmaceutical ingredients. Among these, pent-4-enoic acid derivatives with substitution at the C-2 position are valuable intermediates. This guide provides a comparative analysis of synthetic methodologies for compounds structurally related to "2-Methoxypent-4-enoic acid," targeting researchers, scientists, and professionals in drug development. While specific experimental data for the synthesis of "2-Methoxypent-4-enoic acid" is not readily available in the surveyed literature, this guide benchmarks the efficiency of producing analogous 2-substituted pent-4-enoic acids, namely 2-hydroxypent-4-enoic acid and 2-methylpent-4-enoic acid, providing insights into the potential synthetic strategies for the target molecule.

Comparative Analysis of Synthetic Efficiency

The synthesis of 2-substituted pent-4-enoic acids can be approached through various strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substituent at the C-2 position, stereochemical requirements, and scalability. Below is a summary of key performance indicators for the synthesis of selected 2-substituted pent-4-enoic acids.



| Product | Synthetic Method | Key Reagents | Reaction Condition s | Yield | Enantios electivity | Referenc e |
|---|-----------------------------------|---|--|------------------------|------------------------|---------------|
| (S)-2- Hydroxype nt-4-enoic acid | Biocatalytic Reduction | 2-Oxopent- 4-enoic acid, Lactate dehydroge nase (from Bacillus stearother mophilus), NADH | Aqueous buffer (pH 7-8), 25- 37°C | High | >99% ee | [1] |
| (R)-2- Methylpent -4-enoic acid | Chiral Auxiliary (Evans) | Oxazolidin one auxiliary, Triethylami ne, DMAP, Sodium bis(trimeth ylsilyl)amid e, Allyl iodide, LiOH, H2O2 | Multi-step synthesis involving acylation, enolate addition, and cleavage. | Not specified | High (expected) | [2] |
| (E)-2- Methyl-2- pentenoic acid | Two-step chemical synthesis | Propanal, Sodium hydrate, Sodium chlorite, Hydrogen peroxide | Step 1: 40°C, 45 min; Step 2: 3h | Up to 85% (overall) | Not applicable | |

Experimental Protocols



Detailed methodologies are crucial for reproducing and comparing synthetic routes. The following sections outline the experimental protocols for the synthesis of the benchmarked compounds.

Synthesis of (S)-2-Hydroxypent-4-enoic acid via Biocatalytic Reduction

This method utilizes an enzymatic reduction of a keto-acid precursor to achieve high enantioselectivity.

Materials:

- · 2-Oxopent-4-enoic acid
- Lactate dehydrogenase from Bacillus stearothermophilus (BS-LDH)
- Nicotinamide adenine dinucleotide (NADH)
- Aqueous buffer (e.g., potassium phosphate buffer, pH 7-8)

Procedure:

- In a temperature-controlled reactor, dissolve 2-oxopent-4-enoic acid and a stoichiometric amount of NADH in the aqueous buffer.
- Maintain the temperature between 25-37°C.
- Initiate the reaction by adding BS-LDH.
- Monitor the reaction progress by following the consumption of NADH (e.g., by UV-Vis spectroscopy at 340 nm).
- Upon completion, the enzyme can be removed by precipitation or filtration.
- The product, (S)-2-hydroxypent-4-enoic acid, is then isolated from the aqueous solution using standard extraction and purification techniques.



Synthesis of (R)-2-Methylpent-4-enoic acid using an Evans Chiral Auxiliary

This classic asymmetric synthesis approach allows for the stereocontrolled introduction of the methyl group.

Materials:

- Chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
- Triethylamine (TEA)
- 4-Dimethylaminopyridine (DMAP)
- Acyl chloride or anhydride corresponding to the desired acyl group
- Sodium bis(trimethylsilyl)amide (NaHMDS)
- Allyl iodide
- Lithium hydroxide (LiOH)
- Hydrogen peroxide (H₂O₂)

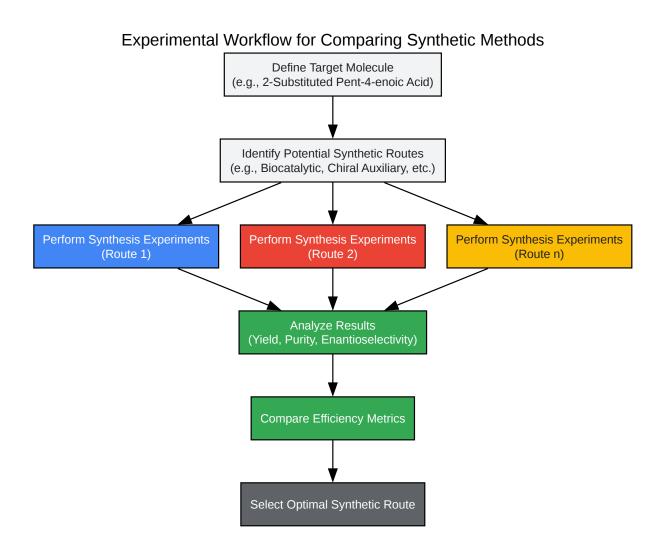
Procedure:

- Acylation: The chiral oxazolidinone is acylated using an appropriate acylating agent in the presence of a base like triethylamine and a catalyst such as DMAP.
- Enolate Formation and Alkylation: The acylated oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide, to form a chiral enolate. This enolate is then reacted with allyl iodide to introduce the pentene group.
- Cleavage: The chiral auxiliary is cleaved from the product by hydrolysis with a mixture of lithium hydroxide and hydrogen peroxide, yielding (R)-2-methylpent-4-enoic acid.

Visualizing Synthetic Pathways and Workflows



To further clarify the processes involved, the following diagrams illustrate a general workflow for comparing synthetic methods and a hypothetical signaling pathway where a derivative of **2-methoxypent-4-enoic acid** could be a key intermediate.

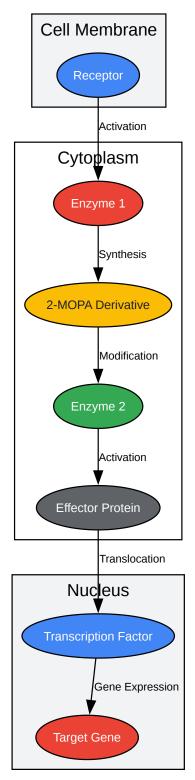


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Caption: Workflow for comparing synthetic routes.



Hypothetical Signaling Pathway



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Caption: Hypothetical signaling pathway involvement.



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References

- 1. Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 [smolecule.com]
- 2. (2R)-2-Methylpent-4-enoic acid Wikipedia [en.wikipedia.org]
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